1-Methyl-2-(pent-4-en-1-yl)-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique structure that includes a methyl group and a pent-4-en-1-yl side chain. This compound is of interest due to its potential applications in pharmacology and medicinal chemistry, particularly in the context of cannabinoid receptor activity.
The compound is synthesized through various organic chemistry methods, often involving indole derivatives as starting materials. The synthesis and properties of similar compounds have been documented in scientific literature, indicating a growing interest in their biological activities and potential therapeutic uses.
1-Methyl-2-(pent-4-en-1-yl)-1H-indole can be classified as a synthetic cannabinoid. These compounds are designed to mimic the effects of naturally occurring cannabinoids, such as tetrahydrocannabinol, by interacting with cannabinoid receptors in the body.
The synthesis of 1-Methyl-2-(pent-4-en-1-yl)-1H-indole typically involves a multi-step process that may include:
A notable method for synthesizing indoles involves a one-pot Fischer indolization followed by N-alkylation, which has been shown to yield high quantities of substituted indoles efficiently. This method is advantageous due to its simplicity and the reduced need for extensive purification steps .
The molecular structure of 1-Methyl-2-(pent-4-en-1-yl)-1H-indole features:
The molecular formula for 1-Methyl-2-(pent-4-en-1-yl)-1H-indole is with a molecular weight of approximately 199.27 g/mol. The compound's structural features allow it to interact with biological systems effectively.
The compound can undergo various chemical reactions typical for indoles and alkenes, including:
Reactions involving this compound often require careful control of conditions (temperature, solvents) to optimize yields and selectivity. For instance, using nickel catalysts has been shown to enhance reaction efficiency in certain transformations involving similar substrates .
As a synthetic cannabinoid, 1-Methyl-2-(pent-4-en-1-yl)-1H-indole likely acts on cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system that regulates various physiological processes including pain sensation, mood regulation, and appetite.
Studies indicate that modifications at the indole structure can significantly affect receptor selectivity and potency. For example, adding substituents at specific positions on the indole ring can enhance affinity for CB2 receptors .
The physical properties include:
Chemical properties include:
Relevant analyses such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to characterize these properties accurately.
1-Methyl-2-(pent-4-en-1-yl)-1H-indole is primarily researched for its potential applications in pharmacology as a synthetic cannabinoid. Its ability to modulate cannabinoid receptors makes it a candidate for studying therapeutic effects related to pain management, anxiety relief, and appetite stimulation. Additionally, it serves as a reference compound in forensic science for detecting synthetic cannabinoids in biological samples .
Indole derivatives represent a critically important class of compounds within medicinal chemistry, particularly as ligands for cannabinoid receptors. These heterocyclic aromatic structures serve as privileged scaffolds for designing molecules that selectively target the endocannabinoid system (ECS). Among these, 1-Methyl-2-(pent-4-en-1-yl)-1H-indole exemplifies the strategic integration of specific structural features—notably the N-methyl group and an alkenyl side chain—to optimize receptor interactions and physicochemical properties. This compound belongs to a broader family of synthetic cannabimimetics developed to probe CB1 and CB2 receptor pharmacology, offering insights into receptor activation mechanisms and therapeutic potential. Research into such analogs addresses the ongoing need for refined pharmacological tools and candidate molecules targeting neurological, inflammatory, and immune-related pathologies, where ECS modulation holds significant promise [3] [8].
The exploration of indole-based cannabinoids began in earnest with Sterling Research Group’s discovery of pravadoline in the 1980s. Originally developed as a non-opioid analgesic targeting prostaglandin synthesis, pravadoline unexpectedly demonstrated significant affinity for cannabinoid receptors, redirecting research toward indole scaffolds as cannabimimetic agents [8]. This pivotal finding spurred the development of WIN 55,212-2, a potent aminoalkylindole exhibiting high CB1/CB2 affinity and serving as a foundational template for structure-activity relationship (SAR) studies. Subsequent efforts, notably by the Huffman laboratory, focused on optimizing N-alkyl chain length and core substitutions to enhance CB2 selectivity. The JWH series (e.g., JWH-015, JWH-046) emerged from this work, incorporating diverse N-pentyl, N-propynyl, or alkenyl chains to minimize CB1-mediated psychoactivity while retaining immunomodulatory potential [3] [8]. The structural evolution culminated in inverse agonists/antagonists like AM630, which featured iodination at C6 and highlighted the tolerance for steric bulk at indole positions distal to the C3 pharmacophore. This trajectory underscores a deliberate shift from non-selective agonists toward ligands with tailored receptor specificity and functional activity, enabling precise interrogation of ECS pathways [3].
Table 1: Evolution of Key Synthetic Indole Cannabinoids
Compound | Structural Features | Receptor Affinity | Key Contribution |
---|---|---|---|
Pravadoline | N-Methyl; morpholinoethyl C3 substituent | Moderate CB1 affinity | First indole identified as CB1 ligand |
WIN 55,212-2 | N-Morpholinoethyl; naphthoyl C3 substituent | High CB1/CB2 affinity (Ki < 10 nM) | Validated indole scaffold for potent cannabinoid activity |
JWH-015 | N-Propyl; naphthoyl C3 substituent | CB2-selective agonist (CB2 Ki = 13.8 nM) | Demonstrated CB2 selectivity via N-alkyl modification |
AM630 | N-Methyl; C6-iodo; C3-propionyl | CB2-selective inverse agonist (CB2 Ki = 31.2 nM) | Introduced bulky C6 substitutions for inverse agonism |
Target Compound | N-Methyl; C2-(pent-4-en-1-yl) | Predicted CB2 selectivity | Explores unsaturated C2 side chain for metabolic stability |
The ECS comprises CB1 and CB2 G protein-coupled receptors (GPCRs), endogenous lipids (e.g., anandamide, 2-AG), and biosynthetic/catabolic enzymes. CB1 receptors are densely expressed in the central nervous system (CNS), modulating neurotransmission, neurodevelopment, and cognitive processes. In contrast, CB2 receptors are predominantly located peripherally on immune cells (e.g., macrophages, B-cells, T-cells), though they exhibit upregulated expression in CNS glia during neuroinflammation. This differential distribution underpins their distinct therapeutic targeting potential: CB1 influences nociception and synaptic plasticity, while CB2 governs immune responses like cytokine release, leukocyte migration, and microglial activation [4] [3].
ECS dysfunction is implicated across neurodegenerative diseases—Alzheimer’s (AD), Parkinson’s (PD), and Huntington’s (HD)—where neuroinflammation, excitotoxicity, and mitochondrial failure drive pathology. CB2 activation attenuates neuroinflammation by suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enhancing neurotrophic support. In peripheral disorders like atherosclerosis, inflammatory bowel disease (IBD), and cancer, CB2 modulates macrophage polarization, endothelial activation, and tumor microenvironment signaling [4] [3]. Consequently, CB2-selective ligands, including indole derivatives, are pursued for pathologies where immune modulation is paramount without eliciting CB1-mediated psychoactivity. The ECS thus represents a multifaceted regulatory system amenable to intervention by tailored indole-based ligands like 1-Methyl-2-(pent-4-en-1-yl)-1H-indole, designed to engage CB2 with high specificity [3] [4].
The indole scaffold’s versatility enables systematic SAR exploration to optimize cannabinoid receptor affinity, selectivity, and functional efficacy. Key modifications include:
Table 2: Structure-Activity Relationships of Indole Scaffold Modifications
Modification Site | Structural Change | Impact on CB2 Pharmacology | Functional Outcome |
---|---|---|---|
N1-Alkyl | Methyl vs. pentyl | Optimal affinity with C1–C6 chains; longer chains reduce binding | Governs receptor docking stability |
C3-Acyl | Naphthoyl vs. carboxamide | High affinity but intolerant of linker/fluorophore conjugation | Agonism; limited probe utility |
C2-Alkyl/Alkenyl | Pentyl vs. pent-4-enyl | Maintains affinity; enhances metabolic resistance | Tunable efficacy (agonist/antagonist) |
C7-Linker attachment | Short alkyl linkers | Retains high affinity (Ki < 50 nM) with inverse agonism | Enables fluorescent probe development |
Alkenyl side chains—particularly pent-4-en-1-yl—confer distinct pharmacological and pharmacokinetic advantages over saturated alkyl chains:
In 1-Methyl-2-(pent-4-en-1-yl)-1H-indole, the pent-4-en-1-yl group exemplifies this strategy, balancing ligand hydrophobicity, metabolic resistance, and synthetic flexibility—key attributes for next-generation CB2-selective tool compounds or therapeutics.
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.:
CAS No.: